

# Application Notes: Dorsomorphin Dihydrochloride in Zebrafish Developmental Studies

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## Compound of Interest

Compound Name: *Dorsomorphin dihydrochloride*

Cat. No.: *B15602982*

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## Introduction

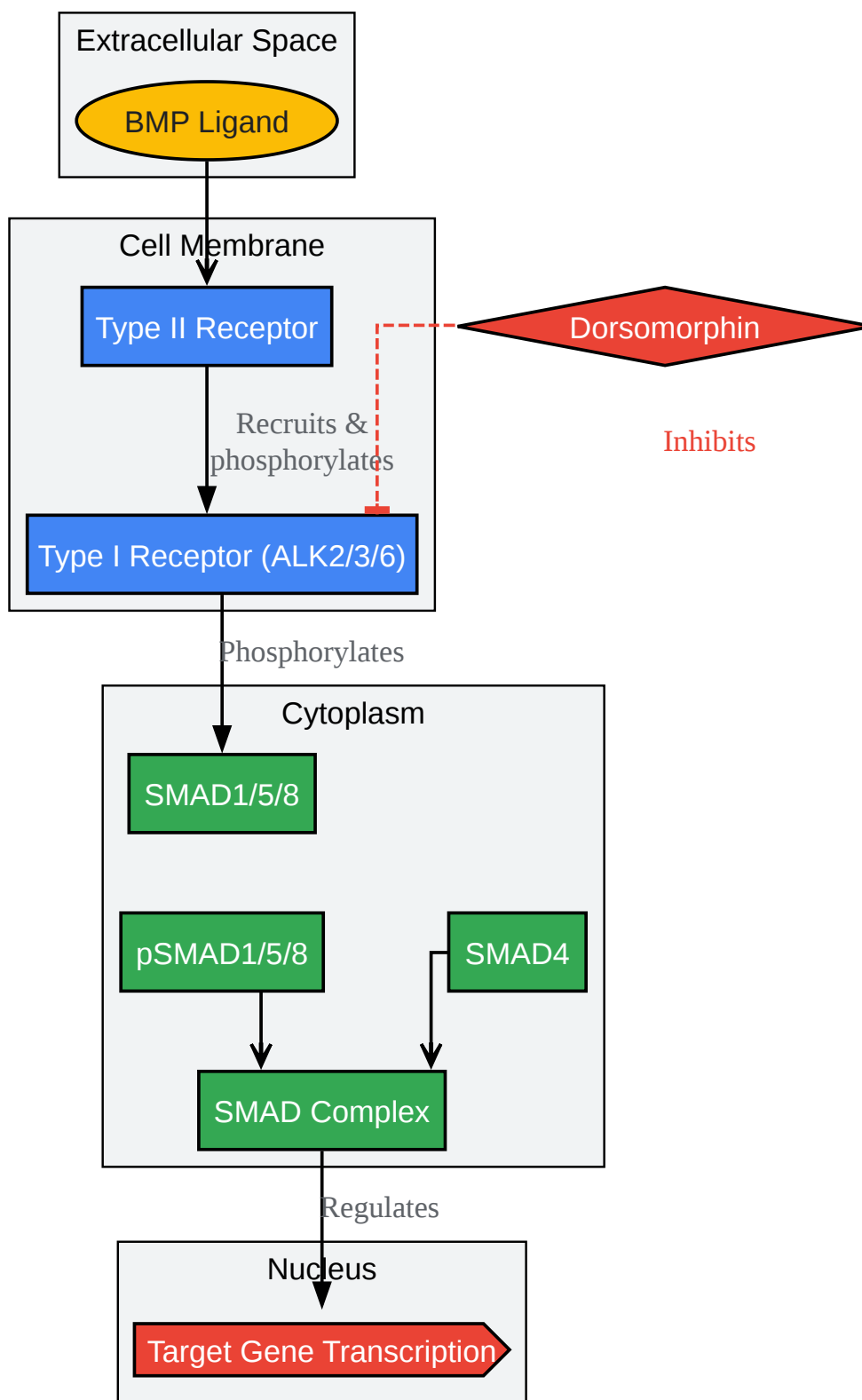
**Dorsomorphin dihydrochloride** is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2][3] First identified in a chemical screen for compounds that disrupt dorsoventral axis formation in zebrafish (*Danio rerio*), it has become an invaluable tool in developmental biology.[1][2][4] Dorsomorphin acts by targeting the ATP-binding pocket of the BMP type I receptors ALK2, ALK3, and ALK6, thereby inhibiting the phosphorylation of downstream mediators SMAD1, SMAD5, and SMAD8.[1][2][4] This specific inhibition allows for the temporal and dose-dependent manipulation of BMP signaling, enabling researchers to probe its multifaceted roles during embryonic development. In zebrafish, inhibition of BMP signaling by dorsomorphin classically results in a "dorsalized" phenotype, characterized by an expansion of dorsal structures at the expense of ventral tissues.[2][4][5] Beyond axis formation, dorsomorphin has been instrumental in studying cardiogenesis, osteogenesis, and iron metabolism.[4] While also known to inhibit AMP-activated protein kinase (AMPK), its effects on early zebrafish development are primarily attributed to BMP pathway inhibition.[1][6][7]

## Chemical Properties

Property	Value	Reference
Synonyms	Compound C dihydrochloride, BML-275 dihydrochloride	[6][8]
CAS Number	1219168-18-9	[8]
Molecular Formula	C <sub>24</sub> H <sub>25</sub> N <sub>5</sub> O · 2HCl	
Molecular Weight	472.41 g/mol	[9]
Purity	>99%	[8]
Solubility	Soluble in water (to 100 mM) and DMSO	[8][9]
Storage	Store at -20°C, desiccated	[1][8]

## Mechanism of Action: BMP Signaling Inhibition

**Dorsomorphin dihydrochloride** selectively inhibits BMP type I receptors, preventing the downstream signaling cascade that is crucial for establishing the dorsoventral axis in the developing zebrafish embryo.



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BMP signaling pathway and Dorsomorphin's inhibitory action.

## Quantitative Data Summary

The following table summarizes the effective concentrations and treatment windows of **dorsomorphin dihydrochloride** used in various zebrafish developmental studies.

Application Area	Developmental Stage (Treatment Start)	Concentration	Treatment Duration	Observed Phenotype	Reference(s)
Dorsoventral Axis Formation	1-2 hours post-fertilization (hpf)	Varies	~24-48 hours	Profound disruption of caudal and posterior structures, severe dorsalization	[4]
	3 hpf	2 $\mu$ M	Not specified	Dorsalized phenotype	[10]
	4 hpf	Varies	~24-48 hours	Dorsalization, occasional ectopic tail appendage	[4]
	6-8 hpf	Varies	~24-48 hours	Mild dorsalization, absence of ventral tail fin	[4]
Craniofacial Development	10-18 hpf	Varies	8 hours	Disruption of endoderm formation and subsequent jaw development, palate defects	[11]
Bone Mineralization	24 hpf	4 $\mu$ M	Up to 10 days	45% decrease in the number of mineralized vertebrae	[4]

2 days post-fertilization (dpf)	100 μM	24 hours	Severe reduction of all mineralized bone pieces	[12]	
3 dpf	100 μM	24 hours	Reduction of bone mineralization	[12]	
Angiogenesis	12 hpf	10 μM	Not specified	Disruption of intersomitic vessel formation (Note: This is an off-target VEGF effect)	[10][13]
Germline Stem Cells	N/A (in culture)	Varies	Up to 6 weeks	Prolonged survival of spermatogonial stem cells, inhibition of female germline stem cells	[14]

## Experimental Protocols

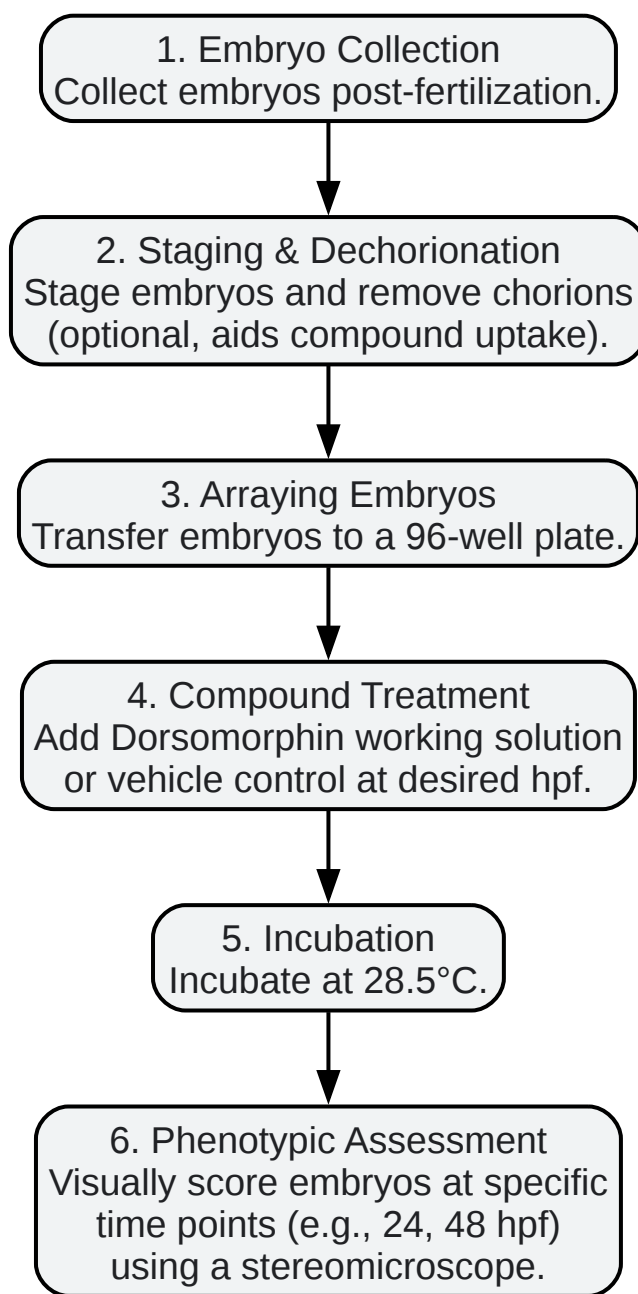
### Protocol 1: Preparation of Dorsomorphin Stock and Working Solutions

- Stock Solution Preparation (e.g., 10 mM):
  - Aseptically weigh the required amount of **Dorsomorphin dihydrochloride** powder (MW = 472.41 g/mol ).
  - Dissolve in sterile dimethyl sulfoxide (DMSO) to a final concentration of 10 mM.

- Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) or sonication can assist.[\[10\]](#)
- Aliquot into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store stock solutions at -20°C.[\[10\]](#)
- Working Solution Preparation:
  - On the day of the experiment, thaw a stock solution aliquot.
  - Dilute the stock solution into E3 embryo medium to achieve the desired final concentration (e.g., 2 µM, 4 µM, 10 µM).
  - Crucially, ensure the final concentration of DMSO in the embryo medium does not exceed 1% (typically <0.1%) to avoid solvent-induced toxicity and developmental defects.[\[2\]](#)
  - Prepare a vehicle control solution containing the same final concentration of DMSO in E3 medium.[\[10\]](#)

## Protocol 2: Treatment of Zebrafish Embryos for Phenotypic Analysis

This protocol describes a general procedure for treating zebrafish embryos to assess developmental phenotypes, such as dorsalization.



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Experimental workflow for Dorsomorphin treatment in zebrafish.

- Embryo Collection and Staging:
  - Collect zebrafish embryos shortly after fertilization and raise them in E3 embryo medium at 28.5°C.[2]



- Stage the embryos according to established morphological timelines to ensure treatment begins at the correct developmental window.[\[2\]](#)
- Treatment:
  - At the desired time point (e.g., 4 hours post-fertilization), transfer embryos into the wells of a multi-well plate (e.g., 96-well).[\[2\]](#)
  - Remove the original E3 medium and replace it with the prepared Dorsomorphin working solution or the vehicle control solution.[\[2\]](#)
- Incubation:
  - Incubate the plate at a constant temperature of 28.5°C for the duration of the experiment.[\[2\]](#)
- Phenotypic Analysis:
  - At specified time points (e.g., 24 hpf, 48 hpf), examine the embryos under a stereomicroscope.
  - Score for morphological changes, paying close attention to the dorsoventral axis. Signs of dorsalization include a reduced or absent ventral tail fin, an enlarged notochord, and altered somite morphology.[\[4\]](#)
  - Document phenotypes through imaging.

## Protocol 3: Whole-Mount In Situ Hybridization (WISH) for Marker Gene Expression

WISH can be used to visualize changes in the spatial expression of dorsal and ventral marker genes following dorsomorphin treatment.

- Embryo Collection and Fixation:
  - Treat embryos with dorsomorphin or vehicle control as described in Protocol 2.

- At the desired developmental stage (e.g., 10-somite stage), dechorionate the embryos if not already done.
- Fix embryos in 4% paraformaldehyde (PFA) in PBS overnight at 4°C.[2]
- Probe Synthesis:
  - Synthesize digoxigenin (DIG)-labeled antisense RNA probes for relevant marker genes.[2]
    - Dorsal markers:pax2a, egr2b (also known as krox20)[4]
    - Ventral markers:myod[4]
- Hybridization and Detection:
  - Permeabilize the fixed embryos with Proteinase K.
  - Pre-hybridize the embryos and then hybridize with the DIG-labeled probe overnight at an elevated temperature (e.g., 65-70°C).[2]
  - Perform a series of stringent washes to remove any unbound probe.
  - Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP).
  - Wash away the unbound antibody and develop the signal using a colorimetric substrate like NBT/BCIP.
  - Observe and document the expansion or reduction of expression domains. Dorsomorphin treatment is expected to expand the expression of dorsal markers.[4]

## Protocol 4: Western Blot for Phospho-SMAD1/5/8 Analysis

This protocol confirms the inhibition of BMP signaling at the molecular level by assessing the phosphorylation status of SMAD1/5/8.

- Embryo Treatment and Lysis:

- Treat a pool of zebrafish embryos (e.g., 30-50 embryos per condition) with various concentrations of dorsomorphin and a vehicle control for a short duration (e.g., 1-2 hours) during gastrulation.
- De-yolk the embryos to reduce background.
- Lyse the embryos in RIPA buffer supplemented with protease and phosphatase inhibitors.  
[2]
- Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE and Immunoblotting:
  - Separate equal amounts of protein lysate on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[2]
  - Block the membrane with 5% BSA or non-fat milk in TBST.
  - Incubate the membrane with a primary antibody specific for phosphorylated SMAD1/5/8.  
[2]
  - Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[2]
  - Detect the signal using an enhanced chemiluminescence (ECL) substrate.[2]
  - To ensure equal protein loading, strip the membrane and re-probe with an antibody for total SMAD1 and/or a loading control like  $\beta$ -actin or  $\beta$ -tubulin.[2][4] A dose-dependent decrease in the pSMAD1/5/8 signal relative to the total SMAD or loading control confirms the inhibitory action of dorsomorphin.[4]

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